molecular formula C7H11ClO2 B1613971 6-Chloro-6-heptenoic acid CAS No. 731773-28-7

6-Chloro-6-heptenoic acid

Cat. No.: B1613971
CAS No.: 731773-28-7
M. Wt: 162.61 g/mol
InChI Key: HAVJKSMJQQSXNA-UHFFFAOYSA-N
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Description

6-Chloro-6-heptenoic acid is an unsaturated carboxylic acid with the molecular formula C7H11ClO2. This compound is characterized by the presence of a chlorine atom and a double bond within its seven-carbon chain. It is a colorless liquid with a molecular weight of 162.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-heptenoic acid typically involves the chlorination of 6-heptenoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom at the sixth position of the heptenoic acid chain. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride in the presence of a solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-6-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in 6-chloroheptanoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products:

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

    Reduction: 6-Chloroheptanoic acid.

    Substitution: Various substituted heptenoic acids depending on the nucleophile used.

Scientific Research Applications

6-Chloro-6-heptenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential role in drug development, particularly for its antitumor activity.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-6-heptenoic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond within the molecule allow it to participate in various chemical reactions, which can modify biological pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes essential for tumor growth and proliferation.

Comparison with Similar Compounds

    6-Bromo-6-heptenoic acid: Similar structure but with a bromine atom instead of chlorine.

    6-Iodo-6-heptenoic acid: Contains an iodine atom in place of chlorine.

    6-Fluoro-6-heptenoic acid: Fluorine atom replaces the chlorine atom.

Uniqueness: 6-Chloro-6-heptenoic acid is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

IUPAC Name

6-chlorohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVJKSMJQQSXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641249
Record name 6-Chlorohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-28-7
Record name 6-Chlorohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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